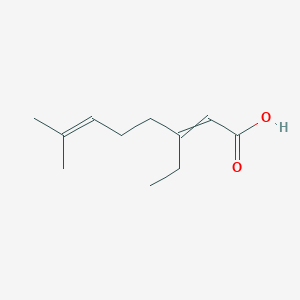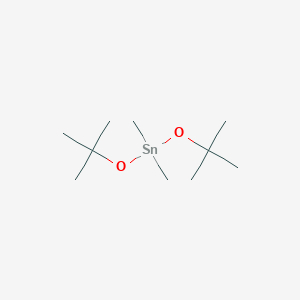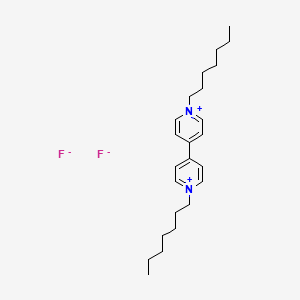![molecular formula C9H15NO3 B14627466 3-[(Morpholin-4-yl)methyl]oxolan-2-one CAS No. 55643-36-2](/img/structure/B14627466.png)
3-[(Morpholin-4-yl)methyl]oxolan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(Morpholin-4-yl)methyl]oxolan-2-one is a chemical compound that features a morpholine ring attached to an oxolan-2-one structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Morpholin-4-yl)methyl]oxolan-2-one typically involves the reaction of morpholine with oxirane derivatives under controlled conditions. One common method includes the reaction of morpholine with glycidyl derivatives, followed by cyclization to form the oxolan-2-one ring . The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product with minimal impurities .
Chemical Reactions Analysis
Types of Reactions
3-[(Morpholin-4-yl)methyl]oxolan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The morpholine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
3-[(Morpholin-4-yl)methyl]oxolan-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(Morpholin-4-yl)methyl]oxolan-2-one involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Morpholine: A simpler compound with a similar morpholine ring structure.
Oxolan-2-one: The base structure without the morpholine substitution.
3-({[4-(morpholin-4-yl)phenyl]methyl}amino)oxolan-2-one: A related compound with additional phenyl and amino groups.
Uniqueness
3-[(Morpholin-4-yl)methyl]oxolan-2-one is unique due to the combination of the morpholine ring and oxolan-2-one structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
55643-36-2 |
|---|---|
Molecular Formula |
C9H15NO3 |
Molecular Weight |
185.22 g/mol |
IUPAC Name |
3-(morpholin-4-ylmethyl)oxolan-2-one |
InChI |
InChI=1S/C9H15NO3/c11-9-8(1-4-13-9)7-10-2-5-12-6-3-10/h8H,1-7H2 |
InChI Key |
WXTUPZKSQRMRIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(=O)C1CN2CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


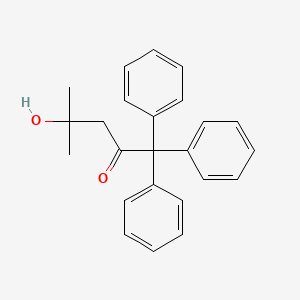
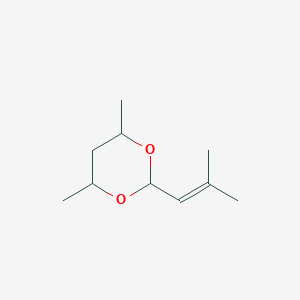
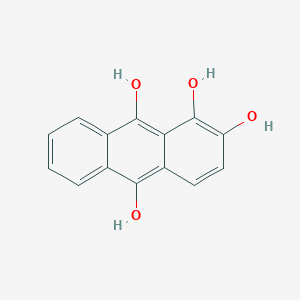
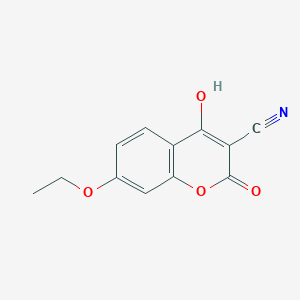
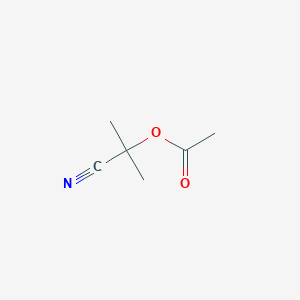
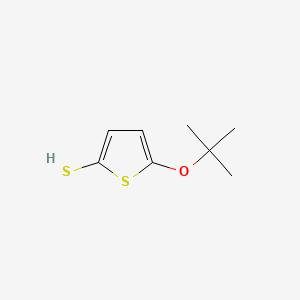
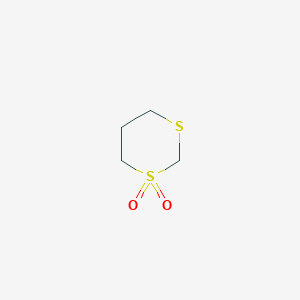
![N-[2-(4-Chlorophenoxy)phenyl]-1,1-difluoromethanesulfonamide](/img/structure/B14627438.png)

